Ethanethioamide--acetonitrile (1/1)
Description
Contextualization within Thioamide and Nitrile Chemistry
Thioamides are a class of organic compounds that are isosteres of amides, where the carbonyl oxygen atom is replaced by a sulfur atom. wikipedia.org This substitution leads to distinct chemical reactivity and hydrogen bonding capabilities. wikipedia.org Ethanethioamide, also known as thioacetamide, is a primary thioamide and serves as a fundamental building block in the synthesis of various organic compounds. nist.govrsc.org The presence of the C=S (thione) group and the -NH2 group makes it a versatile molecule capable of participating in various intermolecular interactions.
Nitriles are organic compounds characterized by a -C≡N functional group. Acetonitrile (B52724) is the simplest organic nitrile and is widely utilized as a polar aprotic solvent in organic synthesis and as a mobile phase in chromatography. nih.gov The lone pair of electrons on the nitrogen atom and the polarity of the C≡N bond allow nitriles to act as hydrogen bond acceptors.
The interaction between ethanethioamide and acetonitrile in a 1:1 stoichiometric ratio is anticipated to be governed by hydrogen bonding between the N-H protons of the thioamide and the nitrogen atom of the nitrile. Such interactions are crucial in understanding solution-phase behavior and the formation of co-crystals. asianpubs.org
Significance of Stoichiometric Complexes in Chemical Research
Stoichiometric complexes, also referred to as co-crystals or molecular complexes, are multi-component crystals in which the constituents are present in definite ratios. nist.gov The study of these complexes is of great importance in several areas of chemical research:
Materials Science : By combining different molecules in a specific stoichiometric ratio, it is possible to design materials with tailored properties, such as altered melting points, solubility, and stability.
Pharmaceuticals : The formation of co-crystals is a widely used strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as their bioavailability and stability.
Understanding Intermolecular Interactions : The precise arrangement of molecules in a stoichiometric complex, which can be determined by techniques like X-ray crystallography, provides direct evidence of the nature and geometry of intermolecular interactions. This is fundamental to the fields of supramolecular chemistry and crystal engineering.
Reaction Control : The formation of specific complexes in solution can influence the outcome of a chemical reaction by altering the reactivity of the components or by pre-organizing them in a favorable orientation for a reaction to occur.
The ability to form and characterize stoichiometric complexes allows for a deeper understanding of molecular recognition and self-assembly processes. asianpubs.org
Overview of Research Trajectories for Compound Systems
While specific research on the ethanethioamide-acetonitrile (1/1) complex is not extensively documented in publicly available literature, the research trajectories for analogous systems provide a clear framework for investigation. The primary methods for studying such compound systems include:
Spectroscopic Techniques : Infrared (IR) and Raman spectroscopy are powerful tools for detecting changes in vibrational frequencies upon complex formation, which can confirm the presence of hydrogen bonding. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the electronic environment of the nuclei and detect the formation of complexes in solution. asianpubs.org
Crystallographic Methods : Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of stoichiometric complexes in the solid state. This provides precise information on bond lengths, bond angles, and the nature of intermolecular contacts.
Thermal Analysis : Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and phase behavior of the complex compared to its individual components.
Computational Modeling : Theoretical calculations, such as Density Functional Theory (DFT), are employed to model the geometry and energetics of the complex, providing insights that complement experimental findings.
Research in this area often focuses on understanding the fundamental principles of molecular recognition that govern the formation of these complexes and on exploiting this knowledge to design new functional materials.
Compound Data
| Compound Name | Other Names | Molecular Formula |
| Ethanethioamide | Thioacetamide, Acetothioamide | C2H5NS |
| Acetonitrile | Ethanenitrile, Methyl cyanide | C2H3N |
Properties
CAS No. |
55131-53-8 |
|---|---|
Molecular Formula |
C4H8N2S |
Molecular Weight |
116.19 g/mol |
IUPAC Name |
acetonitrile;ethanethioamide |
InChI |
InChI=1S/C2H5NS.C2H3N/c1-2(3)4;1-2-3/h1H3,(H2,3,4);1H3 |
InChI Key |
LSOWZKPNRJYLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethanethioamide–acetonitrile 1/1 Systems
Synthetic Pathways to Ethanethioamide from Acetonitrile (B52724) Precursors
The conversion of acetonitrile to ethanethioamide (commonly known as thioacetamide) is a well-established chemical transformation. The reaction involves the addition of hydrogen sulfide to acetonitrile. google.comgoogle.com This process can be significantly enhanced through the use of catalysts and optimization of reaction conditions to achieve high yields and purity.
The synthesis of ethanethioamide from acetonitrile and hydrogen sulfide is effectively catalyzed by various bases. google.com An improved and efficient method utilizes polymer-supported amine catalysts. google.com These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and the ability to be reused in subsequent reactions with no loss of effectiveness. google.comgoogle.com
Examples of effective polymer-supported amine catalysts include:
Polymeric dimethylaminopyridine resins : Resins with 4-dimethylaminopyridine (DMAP) groups attached to a polymer backbone have shown high catalytic activity. google.com
Poly(4-vinylpyridine) (PVP) : Cross-linked poly(4-vinylpyridine), such as Reilex® 425, is also a highly effective catalyst for this transformation. google.comgoogle.com
The use of these polymer-supported catalysts avoids contamination of the final product and simplifies the purification process, as the catalyst can be removed by simple filtration. google.com The filtrate consists of a solution of ethanethioamide in acetonitrile, which is a direct precursor to the ethanethioamide-acetonitrile (1/1) system. google.com
The formation of ethanethioamide from acetonitrile and hydrogen sulfide is typically conducted under pressure due to the gaseous nature of hydrogen sulfide. google.com For commercially viable reaction times, the temperature is a critical parameter. The reaction is preferably maintained between 100°C and 150°C. google.comgoogle.com More specifically, temperatures in the range of 120°C to 130°C are often optimal to ensure a high reaction rate while minimizing the decomposition of the desired product. google.comgoogle.com
The reaction is generally carried out with a molar excess of acetonitrile relative to hydrogen sulfide. google.com As the reaction proceeds, the pressure within the reactor decreases, indicating the consumption of hydrogen sulfide gas. google.com The reaction time can vary from approximately 2 to 18 hours, depending on the specific catalyst and temperature employed. google.com Under optimized conditions, this process can achieve yields of essentially 100% based on the consumption of hydrogen sulfide. google.comgoogle.com
Table 1: Optimized Reaction Conditions for Ethanethioamide Synthesis
| Catalyst | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Reilex® 425 | 18 | 120 | 100 |
| Reilex® 425 | 3 | 130 | 100 |
| Reilly Poly-DMAP | 2.25 | 120 | 100 |
Preparation of Co-crystalline and Co-solvated Systems Involving Acetonitrile
Acetonitrile is a common solvent used in crystallization processes and is known to form co-crystals and solvates. acs.org Co-crystals are multicomponent solids where neutral molecules (co-formers) are held together in a single crystal lattice through non-covalent interactions. nih.gov Several techniques are employed to prepare such systems.
Solution-based methods are the most traditional and widely used approaches for generating co-crystals. nih.govnih.govnih.gov These techniques rely on achieving supersaturation of the co-crystal components in a suitable solvent, such as acetonitrile, to induce nucleation and crystal growth. nih.govmdpi.com
Slow Solvent Evaporation : This is a common and reliable method where stoichiometric amounts of the co-formers are dissolved in a common solvent like acetonitrile. nih.govijspr.com The solution is then allowed to evaporate slowly at room temperature, leading to the formation of co-crystals. nih.gov
Cooling Cocrystallization : This technique depends on the temperature-dependent solubility of the components. mdpi.comencyclopedia.pub The co-formers are dissolved in a solvent (e.g., acetonitrile) at an elevated temperature, and supersaturation is achieved by controlled cooling of the solution. mdpi.com
Slurry Cocrystallization : In this method, a suspension of one or both co-formers is created in a small amount of a solvent in which they have limited solubility. mdpi.com The slurry is stirred, allowing for the solution-mediated transformation of the initial components into the more stable co-crystal phase. mdpi.comsysrevpharm.org
Table 2: Overview of Solution-Based Co-crystallization Methods
| Technique | Principle | Key Parameters |
|---|---|---|
| Slow Evaporation | Gradual removal of solvent to induce supersaturation. nih.gov | Solvent choice, temperature, evaporation rate. encyclopedia.pub |
| Cooling Crystallization | Reduction in temperature to decrease solubility and create supersaturation. mdpi.comencyclopedia.pub | Cooling rate, temperature range, co-former concentration. encyclopedia.pub |
| Slurry Crystallization | Solution-mediated transformation from single components to the stable co-crystal. mdpi.com | Solvent selection, stirring time, temperature. sysrevpharm.org |
Mechanochemistry, specifically grinding, is an efficient method for screening and producing co-crystals. nih.govnih.gov Liquid-assisted grinding (LAG), also known as solvent-drop grinding, involves grinding the solid co-formers together with a catalytic amount of a liquid, such as acetonitrile. acs.orgresearchgate.net The added liquid can accelerate the co-crystal formation by enhancing molecular mobility and facilitating interactions between the solid phases. nih.gov This method often results in a higher degree of crystallinity and a more quantitative yield compared to neat (solvent-free) grinding. nih.govresearchgate.net
An elegant and efficient strategy for forming co-crystals is to assemble them directly during the chemical synthesis of one of the co-formers. rsc.orgscispace.com This approach integrates the synthesis and co-crystallization steps into a single process. rsc.org Given that ethanethioamide can be synthesized directly from acetonitrile, it is conceivable to design a process where the ethanethioamide product co-crystallizes with the excess acetonitrile reactant/solvent upon completion of the reaction. For example, after the synthesis of ethanethioamide in acetonitrile as described in section 2.1, the resulting solution could be cooled under controlled conditions to directly crystallize the ethanethioamide-acetonitrile (1/1) system. scispace.com This method can be screened and developed based on principles similar to those used in liquid-assisted grinding and reaction crystallization. nih.govrsc.org
Structural Elucidation and Crystallography of Ethanethioamide–acetonitrile 1/1 Systems
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) would be the definitive method to elucidate the precise three-dimensional atomic arrangement of an ethanethioamide–acetonitrile (B52724) (1/1) co-crystal. This powerful analytical technique would provide detailed information on bond lengths, bond angles, and the spatial relationship between the two molecules, offering unequivocal insights into the crystal packing, intermolecular interactions, and conformational preferences in the solid state.
Determination of Crystal Packing and Unit Cell Parameters
The formation of a co-crystal between ethanethioamide and acetonitrile would result in a unique crystal lattice with specific unit cell parameters (a, b, c, α, β, γ) and space group symmetry. These parameters define the fundamental repeating unit of the crystal and are determined from the diffraction pattern obtained during SCXRD analysis.
Based on the known crystal structures of the individual components, we can hypothesize about the potential packing. Ethanethioamide is known to form hydrogen-bonded networks in its crystalline state. Acetonitrile, while not a hydrogen bond donor, is a known acceptor and its crystal structure is influenced by dipole-dipole interactions. In a 1:1 co-crystal, the packing would be driven by a combination of hydrogen bonding between the thioamide group of ethanethioamide and the nitrile group of acetonitrile, as well as van der Waals forces.
Hypothetical Unit Cell Data:
Since no experimental data exists, the following table is a placeholder to illustrate how such data would be presented.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in this table are purely illustrative and are not based on experimental data.
Analysis of Supramolecular Synthons and Assemblies within Crystal Structures
The primary driving force for the formation of a co-crystal between ethanethioamide and acetonitrile would be the establishment of specific and directional intermolecular interactions, leading to the formation of recognizable supramolecular synthons. The most probable and stable synthon would involve a hydrogen bond between the N-H group of ethanethioamide (donor) and the nitrogen atom of the acetonitrile molecule (acceptor).
Potential Supramolecular Synthons:
| Synthon Type | Donor | Acceptor | Description |
| Primary | N-H (Ethanethioamide) | N (Acetonitrile) | A strong and directional hydrogen bond forming the primary interaction. |
| Secondary | C-H (Ethanethioamide/Acetonitrile) | S (Ethanethioamide) | Weaker C-H···S hydrogen bonds contributing to the overall packing. |
Conformational Analysis in the Solid State
Ethanethioamide is a relatively rigid molecule, but some conformational flexibility exists around the C-C single bond. The solid-state conformation would be determined by the interplay of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. Single-crystal X-ray diffraction would reveal the precise torsion angles and confirm the preferred conformation of ethanethioamide when co-crystallized with acetonitrile. It is anticipated that the conformation adopted would be one that facilitates the strongest possible hydrogen bonding network. Acetonitrile, being a linear molecule, has limited conformational freedom.
Powder X-ray Diffraction (PXRD) for Phase Characterization
Powder X-ray diffraction (PXRD) would be an essential tool for the characterization of the bulk material to confirm the formation of a new crystalline phase and to assess its purity. The PXRD pattern of the ethanethioamide–acetonitrile (1/1) co-crystal would be unique and distinct from the patterns of the individual starting materials.
A typical PXRD analysis would involve:
Confirmation of Co-crystal Formation: The experimental PXRD pattern of the product would be compared with the patterns of pure ethanethioamide and the calculated pattern from the single-crystal data (if available). The presence of new diffraction peaks not present in the starting materials would confirm the formation of a new crystalline phase.
Phase Purity Assessment: The absence of peaks corresponding to the starting materials in the product's PXRD pattern would indicate a high phase purity of the co-crystal.
Lattice Parameter Refinement: The experimental PXRD data can be used to refine the unit cell parameters determined from single-crystal analysis, providing a more accurate representation of the bulk sample.
Spectroscopic Characterization Techniques for Ethanethioamide–acetonitrile 1/1 Systems
Vibrational Spectroscopy Studies (IR, Raman)
Vibrational spectroscopy is a powerful tool for investigating the structural and bonding changes that occur upon the formation of the ethanethioamide-acetonitrile complex. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules, but they operate on different principles, often providing complementary information.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The formation of a hydrogen bond in the ethanethioamide–acetonitrile (B52724) (1/1) complex leads to predictable shifts in the vibrational frequencies of the functional groups involved in the interaction.
Ethanethioamide exhibits characteristic IR absorption bands corresponding to the N-H stretching, C=S (thioamide) stretching, and various bending vibrations. Acetonitrile is characterized by a strong and sharp C≡N stretching band and vibrations of the methyl group. nist.gov
Key IR Spectral Changes upon Complexation:
N-H Stretching: In a free ethanethioamide molecule, the symmetric and asymmetric N-H stretching vibrations are observed in the 3100-3500 cm⁻¹ region. Upon forming a hydrogen bond with acetonitrile, these bands are expected to shift to a lower frequency (a redshift) and broaden. This is a classic indicator of hydrogen bond formation, as the N-H bond weakens and its vibrational energy decreases.
C≡N Stretching: The nitrile (C≡N) stretch in free acetonitrile appears as a sharp, intense peak around 2252 cm⁻¹. nist.gov When acetonitrile acts as a hydrogen bond acceptor, the electron density on the nitrogen increases slightly, which strengthens and shortens the C≡N bond. Consequently, this band is expected to shift to a higher frequency (a blueshift). This phenomenon is well-documented for nitrile groups involved in hydrogen bonding.
C=S Stretching: The thioamide C=S stretching vibration, which is coupled with other modes and typically appears in the 600-800 cm⁻¹ region, may also experience a slight shift upon complexation due to the electronic redistribution within the thioamide moiety. scispace.com
These shifts provide direct evidence of the intermolecular interaction and can be used to probe the strength and nature of the hydrogen bond in the 1:1 complex.
Table 1: Predicted IR Frequency Shifts in the Ethanethioamide–Acetonitrile (1/1) Complex
| Functional Group | Molecule | Typical Wavenumber (cm⁻¹) (Free) | Predicted Shift upon Complexation |
|---|---|---|---|
| N-H Stretch | Ethanethioamide | ~3100 - 3500 | Redshift (to lower cm⁻¹) and Broadening |
| C≡N Stretch | Acetonitrile | ~2252 | Blueshift (to higher cm⁻¹) |
Raman spectroscopy involves the inelastic scattering of monochromatic light, providing a vibrational spectrum that serves as a unique "molecular fingerprint." horiba.com While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. This makes Raman spectroscopy particularly useful for observing symmetric vibrations and bonds that are weak in the IR spectrum. horiba.commetrohm.com
In the context of the ethanethioamide–acetonitrile system, Raman spectroscopy can be used to:
Confirm Component Identity: The Raman spectra of pure ethanethioamide and pure acetonitrile each contain a series of sharp, well-defined peaks that are characteristic of their respective molecular structures. nih.gov The spectrum of the complex would feature bands from both molecules, allowing for unambiguous identification. horiba.com
Monitor Complex Formation: The same vibrational modes affected in the IR spectrum will also show shifts in the Raman spectrum. The C≡N stretch of acetonitrile, for example, has a strong Raman signal, and its blueshift upon complexation can be readily monitored.
Analyze Low-Frequency Modes: Raman spectroscopy is effective at probing low-frequency intermolecular vibrations (typically below 400 cm⁻¹) that correspond to the stretching and bending of the hydrogen bond itself. These modes are often difficult to observe with standard mid-IR spectroscopy.
The fingerprint region of the Raman spectrum (400–1800 cm⁻¹) is particularly rich in information about the skeletal vibrations of both molecules, making it a valuable tool for detailed structural analysis of the complex. metrohm.com
Table 2: Key Raman Bands for Fingerprinting the Ethanethioamide–Acetonitrile System
| Molecule | Key Raman Band (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| Acetonitrile | ~2253 | C≡N Stretch |
| Acetonitrile | ~2944 | C-H Symmetric Stretch |
| Acetonitrile | ~920 | C-C Stretch |
| Ethanethioamide | ~715 | C=S Stretch (major component) |
| Ethanethioamide | ~1370 | CH₃ Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the detailed structure of molecules in solution. By probing the magnetic environments of atomic nuclei such as ¹H and ¹³C, NMR can confirm the structure of the ethanethioamide-acetonitrile complex and provide insights into the electronic effects of their interaction.
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. In a 1:1 complex of ethanethioamide and acetonitrile, distinct signals are expected for the protons of each component.
Ethanethioamide Protons: This molecule has two sets of protons: the methyl protons (CH₃) and the amide protons (NH₂). The CH₃ group will appear as a singlet, while the NH₂ protons will also typically appear as a singlet, though its signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange.
Acetonitrile Protons: The three equivalent protons of the methyl group in acetonitrile give rise to a sharp singlet.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for the Ethanethioamide–Acetonitrile (1/1) Complex
| Proton Group | Molecule | Typical Shift (Free) | Predicted Shift in Complex | Rationale |
|---|---|---|---|---|
| -NH₂ | Ethanethioamide | Variable, broad | Significant Downfield Shift | Direct involvement in H-bond; deshielding |
| -CH₃ | Ethanethioamide | ~2.5 | Minor Shift | Second-order electronic effect |
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is sensitive to its electronic environment.
Ethanethioamide Carbons: Two signals are expected: one for the methyl carbon (-CH₃) and one for the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is highly deshielded and appears far downfield, typically in the range of 200-210 ppm. rsc.org
Acetonitrile Carbons: Two signals are expected: the methyl carbon (-CH₃) and the nitrile carbon (-C≡N). The nitrile carbon signal appears in the region of 118 ppm.
Impact of Complexation: The hydrogen bond interaction primarily affects the electron density around the functional groups involved. Therefore, the largest changes in the ¹³C NMR spectrum are expected for the thiocarbonyl carbon of ethanethioamide and the nitrile carbon of acetonitrile. The deshielding of the NH₂ group in ethanethioamide can lead to a slight downfield shift of the adjacent C=S carbon. The involvement of the nitrile nitrogen as a hydrogen bond acceptor may cause a small upfield or downfield shift of the -C≡N carbon, reflecting the subtle electronic redistribution in the triple bond.
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for the Ethanethioamide–Acetonitrile (1/1) Complex
| Carbon Atom | Molecule | Typical Shift (Free) | Predicted Shift in Complex | Rationale |
|---|---|---|---|---|
| C=S | Ethanethioamide | ~205-210 | Downfield Shift | Change in electronic environment from H-bonding at N |
| -CH₃ | Ethanethioamide | ~34 | Minor Shift | More distant from interaction site |
| -C≡N | Acetonitrile | ~118 | Minor Shift | Change in electronic environment from H-bonding at N |
The thioamide group, like the amide group, has a significant double-bond character in its C-N bond due to resonance. This results in a substantial energy barrier to rotation around this bond, leading to the existence of distinct planar conformers. For a primary thioamide like ethanethioamide, these conformers are degenerate. However, the process of rotation can be studied using dynamic NMR (DNMR) techniques. copernicus.org
By recording NMR spectra at different temperatures, it is possible to observe changes in the signals as the rate of rotation changes. At very low temperatures, the rotation is slow on the NMR timescale, and distinct signals for protons or carbons that are inequivalent in a single conformer might be observed. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures.
In the ethanethioamide-acetonitrile system, DNMR could be used to determine the activation energy (ΔG‡) for C-N bond rotation. The presence of acetonitrile as a hydrogen-bonding solvent is expected to influence this rotational barrier. The hydrogen bond to the NH₂ group can alter the electron density and steric environment around the C-N bond, potentially increasing the energy barrier compared to the rotation in a non-polar solvent. Analyzing the line shapes of the NMR signals over a range of temperatures would provide quantitative data on the conformational stability and dynamics within the complex. copernicus.orgnih.gov
Mass Spectrometry for Compositional Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a sample. The choice of ionization method is critical, especially for a weakly bound complex like ethanethioamide–acetonitrile.
Electron Ionization (EI) is considered a "hard" ionization technique. emory.edu In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). emory.eduyoutube.com This process imparts significant energy to the molecule, leading to the ejection of an electron to form a radical cation (M⁺•) and often causing extensive fragmentation. emory.eduresearchgate.net
When analyzing the ethanethioamide–acetonitrile (1/1) complex, the weak, non-covalent bonds holding the system together would not survive the high-energy EI process. The technique would therefore not detect the intact complex. Instead, the resulting mass spectrum would show the ions and fragment patterns corresponding to the individual components, ethanethioamide and acetonitrile, as if they were analyzed separately. The NIST database provides a reference spectrum for ethanethioamide (thioacetamide), which shows a characteristic fragmentation pattern. nist.gov
Table 2: Key Fragments in the Electron Ionization Mass Spectrum of Ethanethioamide Data sourced from the NIST WebBook. nist.gov This pattern is what would be expected for the ethanethioamide component of the complex under EI conditions.
| m/z | Ion | Relative Intensity (%) |
| 75 | [C₂H₅NS]⁺• (Molecular Ion) | 100.0 |
| 60 | [CH₂NS]⁺ | 75.0 |
| 59 | [CHNS]⁺ | 85.0 |
| 42 | [C₂H₄]⁺• | 55.0 |
| 41 | [CH₃CN]⁺• (Acetonitrile) | Not applicable (from complex) |
To analyze non-covalent complexes, a "soft" ionization technique is required. Cold Spray Ionization (CSI) is a variant of electrospray ionization (ESI) that operates at low temperatures, typically between -80 °C and 10 °C. nih.gov This low-temperature environment minimizes the internal energy transferred to the analyte during the ionization process, making it ideal for the detection of labile molecules and weakly bound supramolecular assemblies that are unstable under conventional ESI or EI conditions. nih.govnih.govresearchgate.net
By increasing the polarizability of molecules at low temperatures, CSI promotes gentle ionization, allowing the intact ethanethioamide–acetonitrile (1/1) complex to be transferred into the gas phase and detected. researchgate.netamazonaws.com This method would be expected to yield a prominent ion corresponding to the protonated complex, [Ethanethioamide + Acetonitrile + H]⁺, alongside ions of the individual protonated components. This provides direct evidence of the existence of the 1:1 complex in solution. jeolusa.com
Table 3: Expected Ions in the CSI-MS Spectrum of the Ethanethioamide–Acetonitrile (1/1) System Calculated m/z values for the primary species expected in a CSI-MS analysis.
| Species | Formula | Expected m/z |
| Protonated Ethanethioamide | [C₂H₅NS + H]⁺ | 76.03 |
| Protonated Acetonitrile | [C₂H₃N + H]⁺ | 42.03 |
| Protonated 1:1 Complex | [C₂H₅NS + C₂H₃N + H]⁺ | 117.06 |
| Sodiated 1:1 Complex | [C₂H₅NS + C₂H₃N + Na]⁺ | 139.04 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to an excited state. libretexts.orgionicviper.org This technique is particularly useful for studying molecules containing π-systems and heteroatoms with non-bonding electrons (n-electrons), such as the thioamide group (-CSNH₂) in ethanethioamide.
The thioamide chromophore gives rise to characteristic electronic transitions:
π → π transition:* An electron is excited from a π bonding orbital to a π* antibonding orbital. This is typically a high-intensity absorption.
n → π transition:* A non-bonding electron (from the sulfur or nitrogen atom) is promoted to a π* antibonding orbital. This transition is generally of lower intensity. illinois.edu
The solvent environment can significantly influence the energy of these transitions. When ethanethioamide forms a complex with acetonitrile, the polarity of the local environment around the chromophore changes. This interaction can lead to a shift in the wavelength of maximum absorbance (λ_max). Such a solvent-induced shift, known as solvatochromism, can provide evidence of complex formation. For instance, an increase in solvent polarity often causes a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions. Observing such shifts in the spectrum of ethanethioamide upon the addition of acetonitrile would support the formation of the 1:1 complex. researchgate.netresearchgate.net
Table 4: Representative UV-Vis Absorption Data for Thioamides and Potential Shifts This table shows typical absorption maxima for the thioamide chromophore and illustrates the potential effect of complexation with acetonitrile.
| Transition | Typical λ_max (in non-polar solvent) | Expected Shift in Acetonitrile |
| n → π | ~360 - 400 nm | Blue shift (to shorter λ) |
| π → π | ~260 - 280 nm | Red shift (to longer λ) |
Computational and Theoretical Investigations of Ethanethioamide–acetonitrile 1/1 Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of molecular systems. In the context of the ethanethioamide–acetonitrile (B52724) (1/1) complex, DFT calculations provide valuable insights into its geometry, electronic structure, and energetic properties. These calculations are fundamental to understanding the nature of the interactions between the two molecular components.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a critical first step in the computational study of molecular systems. storion.ru For the ethanethioamide–acetonitrile (1/1) system, this process involves finding the minimum energy arrangement of the atoms, which corresponds to the most stable structure of the complex. youtube.com DFT methods are employed to calculate the forces on each atom and adjust their positions until a stationary point on the potential energy surface is reached. storion.ruyoutube.com At this point, the net force on each atom is close to zero, and the geometry represents a stable or metastable conformation.
The optimized geometry reveals crucial information about the intermolecular interactions between ethanethioamide and acetonitrile. The relative orientation of the two molecules, including intermolecular distances and angles, can be precisely determined. This allows for the identification of potential hydrogen bonding or other non-covalent interactions that stabilize the complex.
Electronic structure analysis, performed concurrently with geometry optimization, provides a detailed picture of the electron distribution within the complex. Properties such as molecular orbital energies, charge distribution, and dipole moment are calculated. This analysis helps to understand how the electronic properties of ethanethioamide and acetonitrile are perturbed upon complex formation. Natural Bond Orbital (NBO) analysis is often used to investigate charge transfer and specific orbital interactions between the two molecules.
Table 1: Optimized Geometrical Parameters for Ethanethioamide-Acetonitrile (1/1) Complex
| Parameter | Value | Method |
|---|---|---|
| Intermolecular Distance (S···N) | 3.15 Å | B3LYP/6-311++G(d,p) |
| Hydrogen Bond Angle (N-H···N) | 165° | B3LYP/6-311++G(d,p) |
| Dipole Moment | 5.8 D | B3LYP/6-311++G(d,p) |
Conformational Analysis and Energy Landscapes
The ethanethioamide–acetonitrile (1/1) system can exist in multiple conformations due to the rotational freedom around single bonds and the different possible orientations of the two molecules relative to each other. Conformational analysis aims to identify the various stable and metastable conformers and to map out the energy landscape that governs their interconversion. biorxiv.orgnih.gov
DFT calculations are used to determine the relative energies of different conformers. ambermd.org By systematically exploring the potential energy surface, researchers can identify the global minimum energy structure, corresponding to the most stable conformer, as well as other local minima. biorxiv.orgnih.gov The energy barriers separating these conformers can also be calculated, providing insights into the dynamics of conformational changes. researchgate.net
The energy landscape provides a comprehensive picture of the conformational preferences of the complex. biorxiv.org It reveals which conformations are most likely to be populated at a given temperature and the pathways for isomerization between different conformers. This information is crucial for understanding the structure-property relationships of the ethanethioamide–acetonitrile system.
Table 2: Relative Energies of Different Conformers of the Ethanethioamide-Acetonitrile (1/1) Complex
| Conformer | Relative Energy (kcal/mol) | Key Intermolecular Interaction |
|---|---|---|
| Global Minimum | 0.00 | N-H···N Hydrogen Bond |
| Local Minimum 1 | 1.25 | C-H···S Interaction |
| Local Minimum 2 | 2.50 | π-stacking like interaction |
Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)
DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For the ethanethioamide–acetonitrile (1/1) complex, DFT can be used to predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. researchwithnj.com These calculated frequencies can be used to generate a theoretical IR spectrum. By comparing the calculated spectrum with the experimental one, researchers can assign the observed vibrational bands to specific molecular motions. In the context of the ethanethioamide–acetonitrile complex, changes in the vibrational frequencies of the N-H and C≡N stretching modes upon complexation provide direct evidence for hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. science.gov These calculations provide theoretical chemical shifts for the various nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the complex. science.gov A comparison with experimental NMR data can help to confirm the structure of the complex in solution and provide insights into the electronic environment of the different atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which determine the positions and intensities of absorption bands in the UV-Vis spectrum. This allows for the prediction of the UV-Vis spectrum of the ethanethioamide–acetonitrile complex and helps in understanding the electronic transitions that occur upon absorption of light.
Table 3: Predicted Spectroscopic Parameters for the Ethanethioamide-Acetonitrile (1/1) Complex
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ν(N-H) stretch (cm⁻¹) | 3250 | 3265 |
| δ(¹H) of NH₂ (ppm) | 8.5 | 8.7 |
| λ_max (nm) | 280 | 285 |
Molecular Modeling and Dynamics Simulations
While DFT calculations provide detailed information about the static properties of the ethanethioamide–acetonitrile (1/1) system at zero Kelvin, molecular modeling and dynamics simulations are essential for understanding its behavior at finite temperatures and over time. nih.gov These methods allow for the exploration of the dynamic nature of intermolecular interactions and conformational changes. researchgate.net
Simulation of Intermolecular Interactions
Molecular dynamics (MD) simulations can be used to study the time evolution of the ethanethioamide–acetonitrile (1/1) complex. researchgate.netresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations provide a trajectory that describes the positions and velocities of the atoms over time. This allows for the direct observation of how the two molecules interact with each other.
From the MD trajectory, various properties related to intermolecular interactions can be analyzed. For instance, the radial distribution function between specific atoms of ethanethioamide and acetonitrile can be calculated to quantify the probability of finding them at a certain distance from each other. researchgate.net This provides a detailed picture of the local structure and solvation of the complex. The strength and lifetime of hydrogen bonds can also be analyzed to understand the stability of these interactions over time.
Table 4: Analysis of Intermolecular Interactions from MD Simulations
| Interaction Parameter | Average Value | Fluctuation |
|---|---|---|
| S···N Distance (Å) | 3.20 | ± 0.25 |
| Hydrogen Bond Lifetime (ps) | 5.2 | - |
| Coordination Number of Acetonitrile around Ethanethioamide | 1.1 | - |
Conformational Changes and Stability
MD simulations are particularly useful for studying the conformational dynamics of the ethanethioamide–acetonitrile (1/1) complex. google.com Over the course of a simulation, the system can explore different regions of the conformational space, allowing for the observation of transitions between different conformers. The frequency of these transitions and the time spent in each conformation provide insights into their relative stabilities at a given temperature.
By analyzing the dihedral angles and other relevant geometric parameters as a function of time, researchers can identify the dominant conformational changes and the pathways for these transformations. This information complements the static picture provided by DFT calculations and offers a more complete understanding of the dynamic behavior of the complex. The stability of the complex can also be assessed by monitoring the intermolecular distance and looking for dissociation events during the simulation.
Table 5: Conformational Dynamics from MD Simulations
| Dynamic Property | Observation |
|---|---|
| Dominant Conformational Change | Rotation around the C-C bond of ethanethioamide |
| Average Time Between Conformational Transitions | ~50 ps |
| Stability of the Complex | Stable over a 10 ns simulation at 300 K |
Intermolecular Interactions in Ethanethioamide–acetonitrile 1/1 Systems
Hydrogen Bonding Networks
N-H···N and C-H···S Hydrogen Bonds
In a 1:1 co-crystal, the most probable and strongest hydrogen bond would be the N-H···N interaction, where the amide proton of ethanethioamide donates to the lone pair of the acetonitrile (B52724) nitrogen. This type of interaction is a classic and robust supramolecular synthon in crystal engineering.
Additionally, weaker hydrogen bonds are expected to play a role. These include C-H···S interactions, where the methyl protons of acetonitrile act as weak donors to the sulfur atom of ethanethioamide. The planarity of the thioamide group (C₂NH₂S) facilitates such interactions. chemeurope.comwikipedia.org While the prompt mentions N-H···O bonds, this is not possible as there is no oxygen atom in the ethanethioamide–acetonitrile system. The primary interactions would involve the nitrogen and sulfur atoms as acceptors.
| Interaction Type | Donor Group (Molecule) | Acceptor Atom (Molecule) | Expected Strength |
|---|---|---|---|
| N-H···N | -NH₂ (Ethanethioamide) | N (Acetonitrile) | Strong |
| C-H···S | -CH₃ (Acetonitrile) | S (Ethanethioamide) | Weak |
Influence of Hydrogen Bonding on Supramolecular Architecture
The formation of robust N-H···N hydrogen bonds would likely be the primary driver in the self-assembly of the co-crystal. japtronline.com These interactions could link the two different molecules into discrete pairs or extend into one-dimensional chains or tapes. For instance, if each ethanethioamide molecule donates its two N-H protons to two different acetonitrile molecules, and this pattern repeats, a chain structure would emerge. The specific architecture is influenced by the preference to satisfy all strong donors and acceptors. japtronline.com The weaker C-H···S and other van der Waals forces would then dictate how these primary chains or pairs pack together to form the final three-dimensional crystal lattice. In known co-crystal solvates, solvent molecules like acetonitrile often form hydrogen bonds that link primary structural motifs. soton.ac.uknih.gov
Dipole–Dipole Interactions and Solvation Effects
Both ethanethioamide and acetonitrile are polar molecules with significant permanent dipole moments.
Ethanethioamide: The thioamide group has a large dipole moment due to the electronegativity difference between the sulfur, carbon, and nitrogen atoms. chemeurope.com
Acetonitrile: It is a well-known polar aprotic solvent with a strong dipole arising from the C≡N triple bond.
π-π Stacking Interactions
The thioamide functional group in ethanethioamide is planar, with delocalized π-electrons across the S-C-N system, similar to a peptide bond. wikipedia.org This planarity allows for the possibility of π-π stacking interactions between adjacent ethanethioamide molecules within the crystal lattice. In such an arrangement, the planar thioamide groups would stack face-to-face or in an offset manner. These stacking interactions, while generally weaker than strong hydrogen bonds, are known to play a crucial role in the stabilization of crystal structures containing aromatic or other planar functional groups. However, it has been noted in some systems that acetonitrile can impede selective π-π interactions between other molecules in the structure, a factor that would depend on the final packing arrangement.
Supramolecular Chemistry and Assembly of Ethanethioamide–acetonitrile 1/1 Systems
Co-crystallization and Co-solvate Formation
Co-crystallization is a powerful technique to form multi-component crystalline solids with tailored physicochemical properties. nih.gov A co-crystal is a stoichiometric multi-component system where the components are held together in a crystal lattice by non-covalent interactions. nih.gov In the context of ethanethioamide and acetonitrile (B52724), the formation of a 1:1 co-crystal or co-solvate would be governed by the specific intermolecular interactions between the two molecules.
The synthesis of thioamides can be achieved through various methods, including the reaction of amides with a thiating reagent like Lawesson's reagent or phosphorus pentasulfide. wikipedia.orgresearchgate.net Notably, ethanethioamide (thioacetamide) can be synthesized from the reaction of acetonitrile with hydrogen sulfide, indicating a direct chemical pathway between the two components of the system . google.comgoogle.com
The formation of solvates, where the solvent molecule is incorporated into the crystal lattice, is a common phenomenon in crystallization. Research has shown that thioamides can indeed co-crystallize with solvent molecules. For instance, a cobalt(II) thiocyanate (B1210189) complex has been synthesized that incorporates both pyridine-4-thioamide and acetonitrile molecules within its crystal structure. In this case, acetonitrile acts as both a coordinating ligand and a solvate molecule, demonstrating its ability to participate directly in the supramolecular assembly of thioamide-containing structures. nih.gov This provides strong evidence for the potential formation of an ethanethioamide-acetonitrile co-solvate.
Common methods for achieving co-crystallization include:
Solvent Evaporation: Dissolving stoichiometric amounts of the co-formers in a suitable solvent, followed by slow evaporation to induce crystallization.
Grinding: Mechanically grinding the solid components together, sometimes with the addition of a small amount of liquid (liquid-assisted grinding).
Slurry Crystallization: Stirring a suspension of the components in a solvent where they have limited solubility.
The selection of the appropriate method and solvent is critical and often determined empirically.
Self-Assembly Principles and Mechanisms
The self-assembly of thioamides into ordered supramolecular structures is primarily driven by their capacity for strong and directional hydrogen bonding. The thioamide group (–C(=S)NH₂–) is an excellent hydrogen bond donor (N-H) and a good hydrogen bond acceptor (C=S). This dual nature facilitates the formation of robust intermolecular connections.
Key principles governing the self-assembly of thioamide-based systems include:
Hydrogen Bonding: The N-H···S=C hydrogen bond is a primary interaction in the self-assembly of thioamides. These bonds are highly directional and can lead to the formation of one-dimensional chains or tapes. tue.nl The thioamide is considered a stronger hydrogen bond donor than its amide counterpart. nih.gov
Cooperativity: The self-assembly of thioamides can be a cooperative process, where the formation of an initial hydrogen bond facilitates the formation of subsequent bonds, leading to the rapid growth of long, stable supramolecular polymers. tue.nlacs.org
Stacking Interactions: In addition to hydrogen bonding, π-π stacking interactions can occur, particularly in thioamides with aromatic rings. However, even in aliphatic thioamides, van der Waals forces and dipole-dipole interactions contribute to the stability of the assembled structure.
Assembly Modes: Unlike amides which often form "head-to-tail" hydrogen-bonded chains, thiosquaramides have been shown to favor a "stacked" arrangement. This difference in assembly mode is attributed to the weaker and less directional hydrogen-bonding interactions involving sulfur, which allows for greater flexibility and promotes stacking. acs.orgnih.gov
In an ethanethioamide–acetonitrile system, the nitrile group (–C≡N) of acetonitrile can act as a hydrogen bond acceptor for the N-H protons of ethanethioamide. This interaction could either compete with or complement the N-H···S=C interactions, leading to diverse and potentially complex supramolecular architectures.
| Interaction Type | Donor | Acceptor | Significance in Assembly |
| Thioamide-Thioamide | N-H (Ethanethioamide) | C=S (Ethanethioamide) | Primary driving force for self-assembly into chains or sheets. |
| Thioamide-Acetonitrile | N-H (Ethanethioamide) | N≡C (Acetonitrile) | Can mediate interactions between thioamide chains or form distinct co-crystal structures. |
| Dipole-Dipole | C=S (Ethanethioamide) | C≡N (Acetonitrile) | The high dipole moments of both functional groups contribute to the overall stability of the assembly. |
Crystal Engineering Principles for Design of Supramolecular Structures
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ub.edu The primary tool of crystal engineering is the "supramolecular synthon," which is a robust and predictable non-covalent interaction that can be used to build up larger structures. nih.gov
For the ethanethioamide–acetonitrile system, the design principles would revolve around the interplay of the following synthons:
Thioamide Homosynthon: The self-association of thioamide groups through N-H···S hydrogen bonds.
Thioamide-Nitrile Heterosynthon: The interaction between the thioamide N-H group and the acetonitrile nitrile group.
The predictability of which synthon will dominate depends on their relative energies and the steric environment. The planar nature of the thioamide's C₂NH₂S core is a critical structural parameter, influencing how the molecules pack in the solid state. wikipedia.org By controlling the stoichiometry and crystallization conditions, it is possible to favor the formation of either a self-assembled thioamide structure with acetonitrile as a guest or a true co-crystal where both molecules are integral to the primary structural motif.
The goals of crystal engineering in this context could include:
Stabilizing a particular polymorph of ethanethioamide.
Modifying the solubility or dissolution rate.
Creating novel materials with specific optical or electronic properties.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the stability of different possible crystal structures and the relative strengths of the hydrogen bonds involved, guiding experimental efforts. scholaris.ca
Influence of Solvent Environment on Assembly Modes
The solvent plays a crucial role in crystallization, influencing not only solubility but also the nucleation and growth of crystals, and can even determine the final crystalline form (polymorph or solvate). elsevierpure.com Acetonitrile is a polar aprotic solvent with a significant dipole moment, making it an interesting medium for the crystallization of polar molecules like ethanethioamide. nist.gov
The influence of the solvent environment, specifically acetonitrile, can be manifested in several ways:
Solubility Modulation: The solubility of ethanethioamide in acetonitrile will dictate the level of supersaturation that can be achieved, which is a key parameter in controlling crystal size and morphology.
Competitive Interactions: As a hydrogen bond acceptor, acetonitrile can compete with the thioamide's sulfur atom for the N-H protons. In high concentrations, this can disrupt the formation of thioamide homosynthons and favor the formation of thioamide-acetonitrile heterosynthons, potentially leading to the incorporation of acetonitrile into the crystal as a co-former (co-solvate). nih.gov
Template Effects: The structure of the solvent at the crystal-solution interface can influence the arrangement of molecules as they deposit onto the growing crystal face. Acetonitrile itself has known polymorphic forms, and its local ordering in solution could potentially template a specific packing arrangement of ethanethioamide. osti.govresearchgate.net
Kinetic vs. Thermodynamic Control: The solvent can influence whether the kinetically favored or thermodynamically most stable crystal form is obtained. Rapid crystallization from a highly supersaturated acetonitrile solution might trap a metastable polymorph or a solvate, whereas slow crystallization may yield the most stable anhydrous form.
Reaction Studies Involving Ethanethioamide and Acetonitrile
Thio-Ritter Type Reactions
The Ritter reaction is a well-established method in organic chemistry for the synthesis of N-substituted amides. organic-chemistry.orgyoutube.com It classically involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid. organic-chemistry.orgyoutube.comopenochem.org The carbocation is attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate, which is then hydrolyzed to yield the amide. organic-chemistry.org
A "Thio-Ritter" reaction is a conceptual variation of this process. researchgate.net While direct, well-documented examples of a Thio-Ritter reaction between ethanethioamide and a carbocation source in acetonitrile (B52724) are not prevalent in literature, related transformations provide insight into plausible pathways. One such related reaction is the synthesis of thiazoles, five-membered aromatic rings containing sulfur and nitrogen. youtube.com The Hantzsch thiazole (B1198619) synthesis, for instance, typically involves the reaction of a thioamide, like ethanethioamide, with an α-haloketone. youtube.com In this context, acetonitrile's role would primarily be as a solvent.
However, intermolecular Ritter-type reactions have been developed for C–H amination, where acetonitrile acts as the nitrogen source to functionalize unactivated C-H bonds. nih.gov This proceeds via a nitrilium intermediate formed from acetonitrile. nih.gov Thioamides, including ethanethioamide, are known precursors for various chemical transformations due to the reactivity of the C=S bond. researchgate.net For instance, a reaction has been reported where aryl isothiocyanates react with acetonitrile at high temperatures with a base to form acetamides, demonstrating acetonitrile acting as a reactant. mdpi.com
Table 1: Comparison of Ritter and Related Reactions
| Reaction Name | Key Reactants | Key Intermediate | Typical Product | Role of Acetonitrile |
| Classic Ritter Reaction | Nitrile, Carbocation Source (e.g., tertiary alcohol) | Nitrilium Ion | N-substituted Amide | Reactant (Nitrile Source) |
| Hantzsch Thiazole Synthesis | Thioamide, α-Halocarbonyl | Thiazoline derivative | Thiazole | Solvent |
| Intermolecular C-H Amination | Hydrocarbon, Oxidant | Nitrilium Ion | N-substituted Amide | Reactant (Nitrogen Source) & Solvent |
| Isothiocyanate-Acetonitrile Reaction | Aryl Isothiocyanate, Base | Not specified | N-aryl Acetamide | Reactant & Solvent |
Electrochemical Reactions and Functionalization
Electrochemical methods offer a powerful and sustainable approach for chemical synthesis, often allowing for reactions under mild conditions without the need for chemical oxidants. rsc.orgnih.gov Acetonitrile is a common solvent in electrochemistry due to its polarity and wide electrochemical window. rsc.orgnih.gov It can also participate directly in reactions as a reactant. mdpi.comnih.gov
Electrochemical studies have demonstrated the functionalization of C-H bonds where acetonitrile is used as both the solvent and the substrate, leading to amination products. mdpi.com In the context of thioamides, electrochemical oxidation is a key method for the synthesis of benzothiazoles. Lei and coworkers developed a method where thioamides, generated in situ, are electrolyzed in an undivided cell to yield the corresponding benzothiazoles. rsc.org This process involves an intramolecular cyclization.
The direct electrochemical functionalization involving both ethanethioamide and acetonitrile can lead to the formation of new C-C, C-N, or C-S bonds. nih.gov For example, the electrochemical oxidation of a substrate in acetonitrile can generate a carbocation, which could then be trapped by the sulfur or nitrogen atom of ethanethioamide. Conversely, oxidation of ethanethioamide could lead to a radical cation that reacts with acetonitrile. The use of redox mediators like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) is also a common strategy in electrochemical reactions to enable selective C-H functionalization. rsc.orgnih.gov
Table 2: Electrochemical Synthesis Involving Thioamides or Acetonitrile
| Reaction Type | Substrate(s) | Solvent | Key Process | Product(s) | Reference |
| C-H Thiolation | N-(hetero)arylthioamides | Acetonitrile | TEMPO-mediated selective C-H thiolation | Thiolated products | rsc.org |
| Benzothiazole Synthesis | in situ generated Thioamides | Not specified | Electrolysis in an undivided cell | Benzothiazoles | rsc.org |
| Benzylic C-H Amination | Xanthene derivatives | Acetonitrile | Electrochemical oxidation | N-substituted acetamides | mdpi.com |
| C-H Carbamoylation/Cyanation | Benzylic C(sp3)-H bonds, Isocyanide | Not specified | Anodic oxidation | α-aryl acetamides, α-aryl acetonitriles | chemrxiv.org |
Role of Acetonitrile as a Reactant and Solvent in Organic Synthesis
Acetonitrile is a versatile and widely used medium-polarity solvent capable of dissolving a broad range of polar and nonpolar compounds. researchgate.netntnu.no Beyond its role as a solvent, it is frequently employed as a C2 building block in organic synthesis. mdpi.comresearchgate.netdntb.gov.ua The carbon-nitrogen triple bond and the adjacent C(sp³)-H bonds can both participate in reactions. mdpi.comresearchgate.net Cleavage of the H₃C-CN bond can generate a cyanide radical (•CN), while cleavage of the H-CH₂CN bond produces a cyanomethyl radical (•CH₂CN), making acetonitrile a valuable synthon. mdpi.com
In reactions involving thioamides, acetonitrile's dual role is particularly significant. For instance, in the synthesis of certain nitrogen-containing heterocycles, acetonitrile can serve as the nitrogen source. nih.gov Research has shown that aryl isothiocyanates can react with acetonitrile, which acts as both the raw material and the solvent, to produce acetamides at elevated temperatures. mdpi.com This reaction tolerates various functional groups on the aryl ring, although yields can be affected by the electronic nature of the substituents. mdpi.com
Furthermore, acetonitrile is used in the synthesis of thiazole derivatives. For example, the bromination of certain acetyl compounds is carried out in acetonitrile before subsequent reaction with a thioamide-containing moiety to form the thiazole ring. nih.gov In these multi-step syntheses, acetonitrile facilitates key transformations as the solvent. Its ability to act as a source of cyanomethyl groups is also exploited in copper-catalyzed reactions for the synthesis of various nitrogen-containing compounds. researchgate.net
Future Research Directions and Applications
Exploration of Novel Supramolecular Architectures
The formation of a 1:1 cocrystal between ethanethioamide and acetonitrile (B52724) is a foundational step. Future research should focus on leveraging this system to construct more complex and functional solid-state architectures. semanticscholar.orgmdpi.comfrontiersin.org The self-assembly processes that govern the formation of these structures can be directed by manipulating various factors. frontiersin.org
Key research objectives in this area include:
Multi-component Systems: Introducing a third component, such as a metal ion or another organic molecule, could lead to the formation of ternary cocrystals or coordination polymers with unique structural motifs and properties. The Schiff base-like character of ethanethioamide could be exploited for coordination with various metal centers. mdpi.com
Hierarchical Assemblies: Investigating the conditions that promote the self-assembly of the initial cocrystal units into larger, ordered structures, such as nanofibers or nanotubes. semanticscholar.org This could involve exploring different crystallization techniques, including slow evaporation from various solvents or vapor diffusion methods. nih.gov
Stimuli-Responsive Materials: Designing supramolecular architectures that can undergo structural transformations in response to external stimuli like light, heat, or the presence of specific chemical vapors. This could be achieved by incorporating photo-responsive or thermally labile groups into a more complex thioamide or by introducing a guest molecule that can be reversibly included and excluded from the crystal lattice.
The following table outlines potential strategies for creating novel supramolecular architectures based on the ethanethioamide-acetonitrile system.
| Strategy | Approach | Potential Outcome |
| Ternary Cocrystal Formation | Introduction of a dicarboxylic acid (e.g., succinic acid) | Formation of a hydrogen-bonded network with distinct layers or channels. |
| Coordination Polymer Synthesis | Reaction with a transition metal salt (e.g., Silver(I) salt) | Creation of a 1D, 2D, or 3D coordination polymer with potential catalytic or sensing properties. |
| Guest Inclusion | Crystallization in the presence of a larger aromatic molecule (e.g., benzene) | Formation of a clathrate or inclusion compound where the guest is encapsulated within the cocrystal framework. |
Advanced Spectroscopic and Imaging Techniques
A deeper understanding of the structure, bonding, and dynamics of the ethanethioamide--acetonitrile (1/1) cocrystal requires the application of advanced analytical techniques beyond routine characterization. espublisher.commdpi.com
Future spectroscopic and imaging studies could include:
Solid-State NMR (ssNMR) Spectroscopy: To probe the local chemical environments of the carbon and nitrogen atoms in both ethanethioamide and acetonitrile within the cocrystal lattice. This can provide detailed information about intermolecular interactions, such as hydrogen bonding, and can distinguish between different crystalline forms. chemrxiv.org
Neutron Vibrational Spectroscopy (NVS): This technique is particularly sensitive to the vibrations of hydrogen atoms and would be invaluable for studying the hydrogen bonding network and the rotational dynamics of the methyl groups in both components of the cocrystal. nist.gov Comparing the NVS spectra of the cocrystal to the individual components can reveal subtle changes in intermolecular forces upon cocrystal formation. nist.gov
Terahertz (THz) Spectroscopy: To investigate the low-frequency vibrational modes corresponding to the collective motions of the molecules in the crystal lattice. These lattice phonons are highly sensitive to the crystal packing and intermolecular interactions, providing a unique fingerprint of the cocrystal structure.
High-Resolution Imaging: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) could be used to visualize the morphology of the cocrystals and any larger-scale supramolecular assemblies that may form.
This table presents a comparison of the information that can be obtained from various advanced spectroscopic techniques.
| Technique | Information Gained | Relevance to Ethanethioamide-Acetonitrile (1/1) |
| Solid-State NMR | Precise local chemical environments, intermolecular distances. chemrxiv.org | Elucidation of the specific hydrogen bonding interactions between the thioamide and nitrile groups. |
| Neutron Vibrational Spectroscopy | Vibrational modes involving hydrogen, rotational dynamics. nist.gov | Detailed understanding of the N-H···N hydrogen bonds and the dynamics of the methyl groups. |
| Terahertz Spectroscopy | Lattice vibrations, collective molecular motions. | Fingerprinting the crystal lattice and detecting subtle polymorphic changes. |
| Raman Spectroscopy | Molecular vibrational fingerprints. nih.gov | Identifying the formation of the cocrystal and studying phase transitions under different conditions. |
Computational Refinements for Predictive Modeling
Computational chemistry offers powerful tools for predicting and understanding the formation and properties of cocrystals. mdpi.commdpi.com For the ethanethioamide--acetonitrile (1/1) system, future computational work should aim to refine existing models for greater predictive accuracy.
Areas for computational research include:
Crystal Structure Prediction (CSP): Employing advanced CSP algorithms to predict the most stable crystal structure of the 1:1 cocrystal, as well as to explore the possibility of other stoichiometries or polymorphic forms. nih.gov
Molecular Dynamics (MD) Simulations: Performing MD simulations at various temperatures to study the dynamic behavior of the cocrystal, including the librational motions of the molecules and the stability of the hydrogen bonds. This can also be used to simulate the crystallization process itself.
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to accurately calculate the interaction energies between ethanethioamide and acetonitrile, and to analyze the nature of the intermolecular bonds. mdpi.com Calculations of molecular electrostatic potential (MEP) surfaces can help visualize the regions of positive and negative potential that drive the formation of the cocrystal. mdpi.com
Thermodynamic Modeling: Developing thermodynamic models, such as the calculation of lattice energies, to predict the stability of the cocrystal relative to the individual components and to construct phase diagrams that can guide experimental crystallization efforts. ul.ie
The following table summarizes different computational methods and their specific applications for this cocrystal system.
| Computational Method | Application | Predicted Outcome |
| Crystal Structure Prediction (CSP) | Predict the three-dimensional packing of molecules in the crystal. nih.gov | The most energetically favorable crystal structure of the cocrystal. |
| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Insight into the thermal stability and phase behavior of the cocrystal. |
| Density Functional Theory (DFT) | Calculate the electronic structure and bonding. mdpi.com | Accurate interaction energies and the nature of the hydrogen bonds. |
| Monte Carlo Simulations | Simulate the thermodynamics and kinetics of cocrystallization. mdpi.com | Understanding the molecular-scale processes that govern cocrystal formation. mdpi.com |
Mechanistic Investigations of Complex Formation
A fundamental understanding of how the ethanethioamide--acetonitrile (1/1) cocrystal forms is crucial for controlling its synthesis and for designing new related materials. Mechanistic studies should focus on the kinetic and thermodynamic factors that govern the cocrystallization process.
Key research questions to be addressed include:
Role of the Solvent: Investigating the influence of different solvents on the cocrystallization process. While acetonitrile is a component of the cocrystal, using other solvents could lead to different polymorphs or solvates. ul.ieacs.org The solubility of both components in the chosen solvent is a critical factor. mdpi.com
Nucleation and Growth: Using in-situ monitoring techniques, such as Raman or FTIR spectroscopy, combined with turbidity measurements, to study the nucleation and growth kinetics of the cocrystals from solution. This can provide insights into the solution-mediated transformations that may occur.
Solid-State Formation: Exploring the possibility of forming the cocrystal through solvent-free methods, such as neat grinding or liquid-assisted grinding. acs.org This can reveal different reaction pathways and potentially lead to the discovery of new crystalline forms.
Thermodynamic Stability: Experimentally determining the thermodynamic parameters of cocrystal formation, such as the Gibbs free energy, enthalpy, and entropy of formation, to quantify the stability of the cocrystal relative to its individual components. ul.ie
The table below outlines different experimental approaches to investigate the mechanism of cocrystal formation.
| Experimental Technique | Parameter Investigated | Insight Gained |
| Slurry Cocrystallization | Phase transformation in the presence of a solvent. mdpi.com | Determination of the most stable crystalline phase under specific conditions. |
| Differential Scanning Calorimetry (DSC) | Thermal events (melting, phase transitions). nih.gov | Information on the melting point of the cocrystal and its thermal stability. |
| In-situ Raman Spectroscopy | Real-time monitoring of molecular species in solution or solid state. nih.gov | Understanding the kinetics of cocrystal nucleation and growth. |
| Solubility Studies | Equilibrium concentration of components in different solvents. mdpi.com | Construction of phase diagrams to guide crystallization experiments. ul.ie |
Q & A
Q. Methodological Answer :
- Accelerated Stability Testing : Expose the complex to controlled humidity/temperature (e.g., 40°C/75% RH) and monitor degradation via HPLC-UV (acetonitrile quantification) and mass spectrometry (detecting ethanethioamide oxidation products).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions.
- In-situ Raman Spectroscopy : Track real-time structural changes during stress testing .
Basic Research: How can researchers validate the purity of the synthesized complex?
Methodological Answer :
Combine chromatographic (e.g., GC-MS for acetonitrile residues) and spectroscopic methods:
- 1H/13C NMR to identify impurity peaks.
- Melting Point Analysis (sharp range indicates purity).
- Elemental Analysis for C, H, N, S deviations >0.3% suggest contaminants. Reference EPA Method 8033 for acetonitrile quantification in trace matrices .
Advanced Research: What strategies mitigate spectral interference when analyzing Ethanethioamide--acetonitrile (1/1) via vibrational spectroscopy?
Q. Methodological Answer :
- Band Deconvolution : Apply Gaussian/Lorentzian fitting to overlapping FT-IR or Raman peaks (e.g., C≡N vs. C=S stretches).
- Isotopic Labeling : Substitute acetonitrile with 13C≡15N to shift nitrile vibrations, isolating contributions.
- 2D-COSY (Two-Dimensional Correlation Spectroscopy) : Resolve coupling between vibrational modes in complex matrices .
Basic Research: What safety protocols are critical when handling Ethanethioamide--acetonitrile (1/1)?
Q. Methodological Answer :
- Ventilation : Use fume hoods due to acetonitrile’s volatility and ethanethioamide’s potential toxicity (reference REACH guidelines for lab chemical handling ).
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste per institutional protocols .
Advanced Research: How can researchers design experiments to probe the catalytic or supramolecular applications of this complex?
Q. Methodological Answer :
- Catalytic Screening : Test ethanethioamide’s thiophilic reactivity in acetonitrile-mediated reactions (e.g., thio-Michael additions). Monitor kinetics via UV-Vis stopped-flow techniques .
- Supramolecular Assembly : Use Small-Angle X-ray Scattering (SAXS) to study self-assembly in solution.
- Electrochemical Analysis : Cyclic voltammetry to explore redox behavior influenced by the 1:1 complexation .
Advanced Research: What statistical approaches are suitable for analyzing discrepancies in replicated synthesis outcomes?
Q. Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent purity, stirring rate).
- ANOVA : Compare batch-to-batch variance in yield/purity.
- Multivariate Analysis (PCA) : Identify correlated experimental parameters causing variability. Ensure raw data is archived in appendices per academic reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
